molecular formula C10H20ClN B1435813 3-(3-Methylcyclohexyl)azetidine hydrochloride CAS No. 2059935-41-8

3-(3-Methylcyclohexyl)azetidine hydrochloride

Cat. No.: B1435813
CAS No.: 2059935-41-8
M. Wt: 189.72 g/mol
InChI Key: RHBHGZIGUJAAIP-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylcyclohexyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclohexylamine with a suitable azetidine precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylcyclohexyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of 3-(3-Methylcyclohexyl)azetidine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-(3-Methylcyclohexyl)azetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclohexyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which is a four-membered nitrogen-containing heterocycle.

    3-Methylazetidine: A similar compound with a methyl group attached to the azetidine ring.

    Cyclohexylazetidine: A compound with a cyclohexyl group attached to the azetidine ring.

Uniqueness

3-(3-Methylcyclohexyl)azetidine hydrochloride is unique due to the presence of both a cyclohexyl and a methyl group on the azetidine ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylcyclohexyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h8-11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBHGZIGUJAAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylcyclohexyl)azetidine hydrochloride
Reactant of Route 2
3-(3-Methylcyclohexyl)azetidine hydrochloride
Reactant of Route 3
3-(3-Methylcyclohexyl)azetidine hydrochloride
Reactant of Route 4
3-(3-Methylcyclohexyl)azetidine hydrochloride
Reactant of Route 5
3-(3-Methylcyclohexyl)azetidine hydrochloride
Reactant of Route 6
3-(3-Methylcyclohexyl)azetidine hydrochloride

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